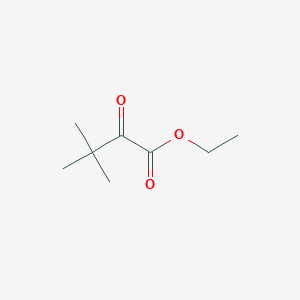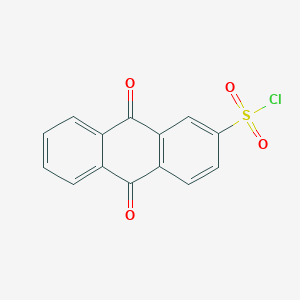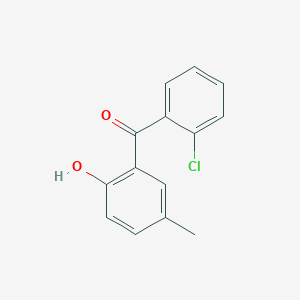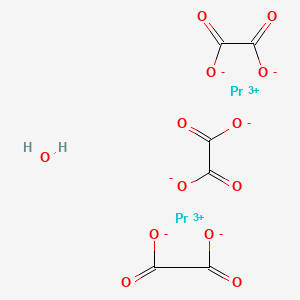
Propane-1,1,1,3,3,3-d6
概要
説明
Propane-1,1,1,3,3,3-d6, also known as 1,1,1,3,3,3-hexadeuteriopropane, is a deuterated form of propane. It is a stable isotope-labeled compound where six hydrogen atoms in propane are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
Propane-1,1,1,3,3,3-d6 can be synthesized through the catalytic exchange of hydrogen atoms in propane with deuterium. This process typically involves the use of a deuterium gas atmosphere and a suitable catalyst, such as platinum or palladium, under high pressure and temperature conditions. The reaction can be represented as follows:
C3H8+6D2→C3D6+6H2
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of propane and deuterium gas over a catalyst bed. The reaction conditions are optimized to achieve high isotopic purity and yield. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Propane-1,1,1,3,3,3-d6 undergoes similar chemical reactions as non-deuterated propane. These reactions include:
Combustion: In the presence of excess oxygen, this compound combusts to form carbon dioxide and water.
Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form halogenated derivatives.
Cracking: Under high temperatures, it can undergo thermal cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and UV light.
Cracking: Requires high temperatures (typically above 500°C).
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Halogenated propane derivatives (e.g., 1-chloropropane, 2-chloropropane).
Cracking: Smaller hydrocarbons such as ethylene and methane.
科学的研究の応用
Propane-1,1,1,3,3,3-d6 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Mass Spectrometry: Used as an internal standard to improve the accuracy and precision of quantitative analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in studying molecular structures and dynamics by providing distinct spectral features.
Tracer Studies: Employed in metabolic and environmental studies to trace the pathways and fate of organic compounds.
Chemical Kinetics: Used to investigate reaction mechanisms and rate constants by observing isotopic effects.
作用機序
The mechanism of action of propane-1,1,1,3,3,3-d6 is primarily related to its role as an isotopic label. The presence of deuterium atoms alters the vibrational frequencies and bond strengths compared to non-deuterated compounds. This isotopic substitution can influence reaction rates and mechanisms, providing valuable insights into chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted.
類似化合物との比較
Similar Compounds
Propane-2,2,2-d3: A deuterated form of propane with three deuterium atoms at the second carbon.
Butane-1,1,1,4,4,4-d6: A deuterated form of butane with six deuterium atoms.
Methane-d4: A deuterated form of methane with four deuterium atoms.
Uniqueness of Propane-1,1,1,3,3,3-d6
This compound is unique due to its specific isotopic labeling pattern, which provides distinct advantages in certain analytical techniques. Its six deuterium atoms result in a significant mass shift, making it easily distinguishable from non-deuterated compounds in mass spectrometry. Additionally, its symmetrical structure and isotopic purity make it a valuable tool in NMR spectroscopy and other research applications.
特性
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182932 | |
| Record name | Propane-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-96-9 | |
| Record name | Propane-1,1,1,3,3,3-d6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2875-96-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)













